1-Methoxy-3-methylbutane-2-thiol
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Overview
Description
1-Methoxy-3-methylbutane-2-thiol is an organic compound with the molecular formula C6H14OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical processes and has unique properties due to the presence of both an ether (–O–) and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylbutane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutane. This intermediate can then be treated with hydrogen sulfide (H2S) in the presence of a base to introduce the thiol group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methylbutane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-methylbutane-2-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.
Medicine: Research into thiol-containing compounds often explores their potential as antioxidants or in drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methylbutane-2-thiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The sulfur atom in the thiol group has a lone pair of electrons that can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its reactivity and applications in synthesis.
Comparison with Similar Compounds
3-Methoxy-3-methyl-1-butanol: An alcohol with a similar structure but lacks the thiol group.
3-Methyl-1-butanethiol: A thiol with a similar structure but lacks the methoxy group.
1-Butanethiol, 3-methyl-: Another thiol with a different carbon skeleton.
Uniqueness: 1-Methoxy-3-methylbutane-2-thiol is unique due to the presence of both an ether and a thiol group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Biological Activity
1-Methoxy-3-methylbutane-2-thiol is an organosulfur compound characterized by its unique structure, which includes a methoxy group and a thiol group. This compound, with the molecular formula C5H12OS, is known for its distinctive olfactory properties, often described as having a "catty" aroma similar to that of other thiols. Its biological activity has garnered attention in various ecological and industrial contexts, particularly in scent communication among animals and its potential applications in flavor and fragrance industries.
Ecological Significance
This compound serves as a semiochemical , which plays a crucial role in communication among animals. It has been identified in the urine of felines, where it contributes to territorial marking and mating signals. The presence of this compound influences behaviors related to reproduction and territory establishment among cats, suggesting its importance in ecological interactions.
Olfactory Perception
Research indicates that this thiol can significantly affect human olfactory perception. Studies have shown that it can enhance or mask the perception of other odors depending on its concentration. This property makes it a valuable compound in the food industry, where it may influence food preferences and sensory experiences.
Interaction with Other Compounds
The interactions of this compound with salivary enzymes have been studied to understand its stability and breakdown when consumed. These interactions can alter its sensory properties, impacting how it is perceived when included in food products.
Case Study 1: Scent Marking in Felines
A study focused on the role of this compound in feline behavior demonstrated that this compound is integral to scent marking. The research highlighted that cats utilize this thiol to communicate their presence and reproductive status to other felines, influencing mating behaviors and territorial disputes.
Case Study 2: Human Olfactory Studies
Another significant study investigated the effects of this compound on human olfactory perception. Participants exposed to varying concentrations reported changes in their ability to detect other scents, indicating that this thiol can modulate olfactory experiences. This finding has implications for its use in flavoring agents and perfumes.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
3-Mercapto-3-methylbutan-1-ol | CHOS | Known for its "catty" odor; found in cat urine |
4-Mercapto-4-methylpentan-2-one | CHOS | Similar odor profile; used in flavoring |
2-Mercapto-2-methylbutane | CHS | Often used as an odorant; distinct from methoxy variant |
3-Methylthiopropanol | CHOS | Exhibits similar biological activity but different structure |
The unique methoxy group in this compound enhances its reactivity and olfactory profile compared to other thiols, making it particularly valuable for various applications.
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
1-methoxy-3-methylbutane-2-thiol |
InChI |
InChI=1S/C6H14OS/c1-5(2)6(8)4-7-3/h5-6,8H,4H2,1-3H3 |
InChI Key |
CWRMTZLLDUDMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)S |
Origin of Product |
United States |
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